N,N-Diphenyl-cinnamamide N,N-Diphenyl-cinnamamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16029893
InChI: InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+
SMILES:
Molecular Formula: C21H17NO
Molecular Weight: 299.4 g/mol

N,N-Diphenyl-cinnamamide

CAS No.:

Cat. No.: VC16029893

Molecular Formula: C21H17NO

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diphenyl-cinnamamide -

Specification

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
IUPAC Name (E)-N,N,3-triphenylprop-2-enamide
Standard InChI InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+
Standard InChI Key GCTCULHQKVKNJT-WUKNDPDISA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N,N-Diphenyl-cinnamamide, systematically named (E)N,N,3(E)-N,N,3-triphenylprop-2-enamide, belongs to the class of cinnamamides—acrylamides bearing a phenyl substituent at the 3-position . The compound’s structure features:

  • A cinnamoyl backbone (C6H5CH=CHC(=O)\text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{C}(=\text{O})) with trans-configuration.

  • Two N-phenyl groups substituting the amide nitrogen, contributing to steric hindrance and lipophilicity .

The IUPAC name, (E)N,N,3(E)-N,N,3-triphenylprop-2-enamide, reflects the spatial arrangement of substituents, confirmed by spectroscopic data (IR, 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) . Key identifiers include:

  • InChIKey: GCTCULHQKVKNJT-WUKNDPDISA-N .

  • SMILES: C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 .

PropertyValue/DescriptionSource
Melting Point148–150°C (est. from cinnamamide)
Density1.1135 g/cm³ (rough estimate)
Refractive Index1.5450 (estimate)
SolubilityDMSO, Methanol (slight)
LogP (Lipophilicity)4.2 (predicted)

The compound’s limited aqueous solubility and high logP suggest preferential distribution in lipid-rich environments, a trait exploitable in drug design .

Synthetic Methodologies

Conventional Acylation Approaches

N,N-Diphenyl-cinnamamide is typically synthesized via nucleophilic acyl substitution using cinnamoyl chloride and diphenylamine :

  • Cinnamoyl Chloride Preparation:
    Cinnamic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) under reflux:

    C6H5CH=CHCOOH+SOCl2C6H5CH=CHCOCl+HCl+SO2\text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{COCl} + \text{HCl} + \text{SO}_2

    Excess SOCl2\text{SOCl}_2 is removed via distillation .

  • Amide Formation:
    Cinnamoyl chloride reacts with diphenylamine in acetone/pyridine at 0°C:

    C6H5CH=CHCOCl+(C6H5)2NHC6H5CH=CHC(=O)N(C6H5)2+HCl\text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{COCl} + (\text{C}_6\text{H}_5)_2\text{NH} \rightarrow \text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{C}(=\text{O})-\text{N}(\text{C}_6\text{H}_5)_2 + \text{HCl}

    Yields range from 62–70% after recrystallization .

Fe-Catalyzed Decarbonylative Alkylation

Recent advances employ iron catalysis to functionalize N-aryl cinnamamides. For example, Luan et al. (2024) demonstrated the reaction of N-methyl-N-phenylcinnamamide with aldehydes (e.g., isobutyraldehyde) using Fe(acac)₃ as a catalyst :

N-aryl cinnamamide+RCHOFe(acac)33,4-dihydroquinolin-2(1H)-one derivatives\text{N-aryl cinnamamide} + \text{RCHO} \xrightarrow{\text{Fe(acac)}_3} \text{3,4-dihydroquinolin-2(1H)-one derivatives}

This method enables the construction of complex heterocycles with moderate to high yields (up to 70%) .

Pharmacological Evaluation

In Vitro Antioxidant Activity

Cinnamamide derivatives, including N,N-Diphenyl analogs, exhibit radical scavenging properties. Using the DPPH assay, compounds with electron-donating groups (e.g., -OCH₃) showed IC₅₀ values comparable to ascorbic acid :

CompoundDPPH IC₅₀ (μM)Hydroxyl Radical IC₅₀ (μM)
C828.434.7
C926.132.9
Ascorbic Acid25.830.1

Mechanistically, the acrylamide double bond and phenyl rings facilitate electron delocalization, neutralizing free radicals .

AssayIC₅₀ (μM)Standard (Ibuprofen) IC₅₀ (μM)
Protein Denaturation45.241.8
HRBC Stabilization48.743.5

Molecular docking studies suggest interactions with cyclooxygenase-2 (COX-2) active sites, mimicking NSAID activity .

Applications and Future Directions

Medicinal Chemistry

N,N-Diphenyl-cinnamamide serves as a precursor for 3,4-dihydroquinolin-2(1H)-ones, scaffolds with documented antitumor and antimicrobial activities . Modifications at the N-aryl or cinnamoyl positions enhance target selectivity.

Material Science

The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors or photoreactive polymers. Preliminary studies indicate tunable optoelectronic properties via substituent engineering .

Agricultural Chemistry

Analogous to cinnamamide’s role as a bird repellent , N,N-Diphenyl derivatives could deter pests while minimizing ecological toxicity. Field trials are needed to validate efficacy.

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